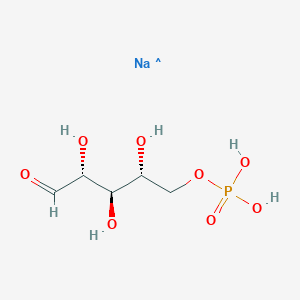

5-(dihydrogenphosphate),D-ribose,sodiumsalt

描述

D-核酮糖-5-磷酸 (钠盐) 是一种在戊糖磷酸途径中起中间体作用的化合物。这条途径对细胞代谢至关重要,尤其是在核苷酸和氨基酸的合成中。 该化合物还参与卡尔文循环,卡尔文循环对于植物的光合作用至关重要 .

准备方法

合成路线和反应条件: D-核酮糖-5-磷酸 (钠盐) 可以通过脱氢酶的作用,从 6-磷酸葡萄糖酸合成,或通过核酮糖磷酸 3-差向异构酶,从木酮糖 5-磷酸合成 。反应条件通常需要使用特定的缓冲液和控制的温度,以确保化合物的稳定性和纯度。

工业生产方法: D-核酮糖-5-磷酸 (钠盐) 的工业生产通常采用酶法,因为酶法具有很高的特异性和效率。使用生物反应器和固定化酶可以提高产量并降低生产成本。 该化合物通常通过结晶或色谱技术分离纯化 .

化学反应分析

反应类型: D-核酮糖-5-磷酸 (钠盐) 会发生各种化学反应,包括:

氧化: 转化为核酮糖-1,5-二磷酸。

还原: 生成核糖-5-磷酸。

异构化: 与木酮糖-5-磷酸互变.

常用试剂和条件:

氧化: 需要氧化剂,如 NADP+。

还原: 涉及还原剂,如 NADPH。

异构化: 在生理条件下,由特定的异构酶催化.

主要产物:

核酮糖-1,5-二磷酸: 卡尔文循环中的关键中间体。

核糖-5-磷酸: 核苷酸合成的重要前体.

科学研究应用

Biochemical Applications

D-ribose-5-phosphate is a crucial intermediate in the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular metabolism. Its primary roles include:

- Nucleotide Synthesis : D-ribose-5-phosphate is essential for the synthesis of nucleotides and nucleic acids, making it critical for DNA and RNA production. This is particularly important in rapidly dividing cells where nucleotide availability is paramount .

- Metabolic Regulation : The compound serves as a metabolic checkpoint linking glucose metabolism to nucleotide metabolism. It helps regulate the balance between energy production and biosynthesis under varying cellular conditions .

Clinical Applications

D-ribose has been studied for its therapeutic potential in various clinical conditions:

- Congestive Heart Failure : Research indicates that D-ribose supplementation can improve ATP levels in cardiac cells under ischemic conditions, enhancing myocardial energy recovery and function. This may lead to better outcomes in patients with congestive heart failure by improving diastolic function and reducing symptoms of fatigue .

- Diabetes Management : D-ribose has shown potential in modulating insulin sensitivity and improving glucose tolerance. Studies suggest that it may help control blood sugar levels by enhancing cellular response to insulin .

- Chronic Fatigue Syndrome and Fibromyalgia : The compound has been reported to alleviate symptoms associated with chronic fatigue syndrome and fibromyalgia by replenishing ATP levels in muscle cells, thereby reducing fatigue and improving quality of life .

Cancer Research

Recent studies have highlighted the role of D-ribose-5-phosphate in cancer biology:

- Metabolic Checkpoint in Cancer Cells : D-ribose-5-phosphate acts as a metabolic checkpoint that promotes cancer cell survival under glucose-limiting conditions. It enhances the activation of Yes-associated protein (YAP), which plays a role in cell proliferation and survival .

- Synergistic Effects with GLUT Inhibitors : In preclinical models, D-ribose-5-phosphate has been shown to enhance the tumor-suppressive effects of glucose transporter inhibitors, indicating its potential as an adjunct therapy in cancer treatment .

Summary of Case Studies

作用机制

D-核酮糖-5-磷酸 (钠盐) 的作用主要是通过其在戊糖磷酸途径和卡尔文循环中的作用发挥的。它作为各种酶的底物,促进 NADPH 和核糖-5-磷酸的生成。 这些分子分别对细胞的氧化还原平衡和核苷酸合成至关重要 。 该化合物参与这些途径,突出了其在维持细胞稳态和支持代谢功能方面的重要性 .

类似化合物:

木酮糖-5-磷酸: 戊糖磷酸途径中的另一个中间体。

核糖-5-磷酸: 戊糖磷酸途径的产物,是核苷酸合成的前体。

核酮糖-1,5-二磷酸: 卡尔文循环中的关键中间体.

独特性: D-核酮糖-5-磷酸 (钠盐) 由于在戊糖磷酸途径和卡尔文循环中都发挥着双重作用,因此具有独特性。 这种双重功能使其能够为细胞代谢和光合作用做出贡献,使其成为各种生物过程中的通用且必不可少的化合物 .

相似化合物的比较

Xylulose-5-phosphate: Another intermediate in the pentose phosphate pathway.

Ribose-5-phosphate: A product of the pentose phosphate pathway and a precursor for nucleotide synthesis.

Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.

Uniqueness: D-Ribulose-5-phosphate (sodium salt) is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality allows it to contribute to both cellular metabolism and photosynthesis, making it a versatile and essential compound in various biological processes .

生物活性

5-(Dihydrogenphosphate), D-Ribose, Sodium Salt, commonly referred to as D-Ribose 5-phosphate disodium salt, is an important biochemical compound that plays a crucial role in various metabolic pathways, particularly in nucleotide and nucleic acid synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in health and disease.

- Molecular Formula :

- Molecular Weight : 274.073 g/mol

- CAS Number : 18265-46-8

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 539.9 °C at 760 mmHg

Role in Metabolism

D-Ribose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP) , which is essential for:

- Nucleotide Synthesis : It serves as a precursor for the synthesis of nucleotides and nucleic acids, which are vital for cellular function and replication.

- Cellular Energy Production : It contributes to the production of ATP through its involvement in various metabolic pathways.

- Nucleotide Synthesis : D-Ribose 5-phosphate is involved in the synthesis of nucleotides through both oxidative and non-oxidative branches of the PPP. This pathway not only generates ribose sugars but also provides reducing power in the form of NADPH, crucial for anabolic reactions .

- Signal Transduction : The compound has been implicated in signaling pathways that regulate cellular responses. For instance, it can stimulate phospholipase C activity through P2Y receptors, influencing inositol lipid hydrolysis .

- Protein Modification : D-Ribose can modify proteins through glycation processes, leading to the formation of advanced glycation end products (AGEs). These modifications can affect protein function and are associated with various diseases, including diabetes .

Physiological Effects

- Cardiovascular Health : Research indicates that D-Ribose supplementation may improve heart function by enhancing ATP levels in cardiac tissues, particularly under ischemic conditions .

- Metabolic Disorders : Elevated levels of ribose-derived AGEs have been linked to complications in diabetes, suggesting a dual role where ribose contributes to both energy metabolism and pathological processes .

Case Studies

属性

InChI |

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVYFEKZUCTIDT-VEGRVEBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18265-46-8 | |

| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。